![molecular formula C21H25FN4O4S B6484705 N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide CAS No. 887196-90-9](/img/structure/B6484705.png)
N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide
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Description
N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a useful research compound. Its molecular formula is C21H25FN4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.15805463 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a piperazine moiety and sulfonamide group, suggests promising biological activity, particularly in the context of receptor modulation and enzyme inhibition.
- Molecular Formula : C21H25FN4O4S
- Molecular Weight : 448.5 g/mol
- IUPAC Name : N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
- Purity : Typically 95% .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets, including receptors and enzymes. The following sections summarize key findings from recent studies.
Receptor Interaction
Enzyme Inhibition
- Tyrosinase Inhibition :
- Tyrosinase (TYR) is a key enzyme in melanin biosynthesis, making it a target for skin hyperpigmentation treatments. Research has shown that compounds featuring the piperazine scaffold can act as competitive inhibitors of TYR .
- The design of new small molecules based on the 4-fluorobenzylpiperazine moiety has led to the discovery of potent TYR inhibitors, indicating that similar compounds may exhibit significant inhibitory activity against this enzyme.
Study 1: NK(1) Antagonist Discovery
In a study aimed at discovering novel NK(1) receptor antagonists, a series of C-phenylpiperazine derivatives were synthesized and characterized. Among these, compounds with structural similarities to this compound demonstrated high in vitro potency and selectivity for NK(1) receptors .
Study 2: Tyrosinase Inhibition Mechanism
A recent investigation into tyrosinase inhibitors highlighted the potential of piperazine-based compounds to inhibit melanin production effectively. One compound showed an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM). This suggests that this compound could be explored further for its antimelanogenic properties without cytotoxic effects .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H25FN4O4S |
Molecular Weight | 448.5 g/mol |
Purity | 95% |
Biological Targets | NK(1) Receptors, Tyrosinase |
Notable Activity | Potential antagonist and inhibitor |
Properties
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c1-16-3-9-19(10-4-16)31(29,30)26(21(28)25-13-11-24(2)12-14-25)15-20(27)23-18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHHQJYVUSBGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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